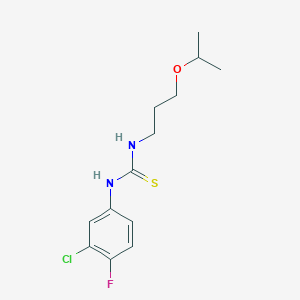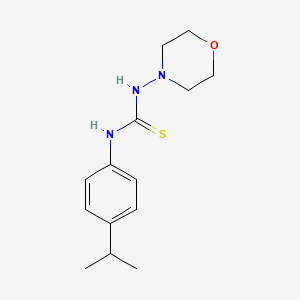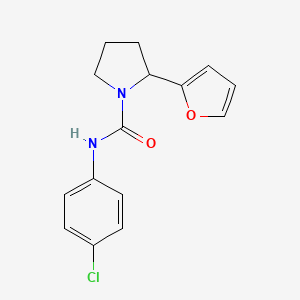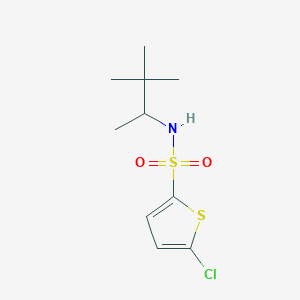
N-(3-chloro-4-fluorophenyl)-N'-(3-isopropoxypropyl)thiourea
Overview
Description
N-(3-chloro-4-fluorophenyl)-N'-(3-isopropoxypropyl)thiourea is a chemical compound that belongs to the class of thioureas. It is also known as CP-690,550, which is a Janus kinase (JAK) inhibitor. JAK inhibitors are a class of drugs that are used to treat various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The purpose of
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-N'-(3-isopropoxypropyl)thiourea involves the inhibition of JAK enzymes. JAK enzymes are involved in the signaling pathways that regulate the immune system. When activated, JAK enzymes phosphorylate and activate signal transducers and activators of transcription (STAT) proteins, which then enter the nucleus and regulate gene expression. By inhibiting the activity of JAK enzymes, N-(3-chloro-4-fluorophenyl)-N'-(3-isopropoxypropyl)thiourea reduces the production of cytokines and other immune system molecules that cause inflammation and tissue damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-chloro-4-fluorophenyl)-N'-(3-isopropoxypropyl)thiourea are related to its mechanism of action. By inhibiting the activity of JAK enzymes, N-(3-chloro-4-fluorophenyl)-N'-(3-isopropoxypropyl)thiourea reduces the production of cytokines and other immune system molecules that cause inflammation and tissue damage. This leads to a reduction in the symptoms of autoimmune diseases, such as pain, swelling, and stiffness.
Advantages and Limitations for Lab Experiments
The advantages of using N-(3-chloro-4-fluorophenyl)-N'-(3-isopropoxypropyl)thiourea in lab experiments are related to its specificity and potency as a JAK inhibitor. It has been shown to be effective in inhibiting the activity of JAK enzymes in vitro and in vivo. However, one limitation of using N-(3-chloro-4-fluorophenyl)-N'-(3-isopropoxypropyl)thiourea in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects in some cell lines, and its long-term effects on human health are not yet fully understood.
Future Directions
There are several future directions for the research and development of N-(3-chloro-4-fluorophenyl)-N'-(3-isopropoxypropyl)thiourea. One direction is to investigate its potential therapeutic applications in other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to develop more potent and selective JAK inhibitors that have fewer side effects and are more effective in treating autoimmune diseases. Additionally, further studies are needed to determine the long-term safety and efficacy of N-(3-chloro-4-fluorophenyl)-N'-(3-isopropoxypropyl)thiourea in humans.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-N'-(3-isopropoxypropyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways that regulate the immune system. By blocking the activity of JAK enzymes, N-(3-chloro-4-fluorophenyl)-N'-(3-isopropoxypropyl)thiourea reduces the production of cytokines and other immune system molecules that cause inflammation and tissue damage.
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(3-propan-2-yloxypropyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClFN2OS/c1-9(2)18-7-3-6-16-13(19)17-10-4-5-12(15)11(14)8-10/h4-5,8-9H,3,6-7H2,1-2H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYUHSPKKAYPKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=S)NC1=CC(=C(C=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)-3-[3-(propan-2-yloxy)propyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide](/img/structure/B4842118.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4842122.png)

![2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-phenylacetamide](/img/structure/B4842134.png)

![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-3,4-dichloroaniline](/img/structure/B4842146.png)

![N-[4-(cyanomethyl)phenyl]-4-iodobenzamide](/img/structure/B4842151.png)


![3,4-diethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B4842167.png)
![N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2,6-difluorobenzamide](/img/structure/B4842168.png)

![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B4842183.png)